Beta-Peltoboykinolic Acid Beta-Peltoboykinolic Acid Beta-Peltoboykinolic Acid is a natural product found in Peltoboykinia watanabei, Astilbe rubra, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 24778-48-1
VCID: VC0210922
InChI: InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27+,28-,29+,30+/m0/s1
SMILES: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C
Molecular Formula: C30H48O3
Molecular Weight: 456.7 g/mol

Beta-Peltoboykinolic Acid

CAS No.: 24778-48-1

Cat. No.: VC0210922

Molecular Formula: C30H48O3

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

Beta-Peltoboykinolic Acid - 24778-48-1

Specification

CAS No. 24778-48-1
Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
IUPAC Name (4aR,6aR,6aR,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid
Standard InChI InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27+,28-,29+,30+/m0/s1
SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C
Appearance Powder

Introduction

Chemical Properties and Structure

Basic Physicochemical Parameters

Beta-Peltoboykinolic acid possesses distinct physical and chemical properties that influence its biological activity and pharmaceutical potential. The compound is characterized by the following fundamental parameters:

PropertyValueSource
CAS Number24778-48-1
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Physical AppearancePowder
Melting Point249-251°C
Boiling Point551.8±50.0°C (Predicted)
Specific Rotation (α)+107 (in CHCl3)
pKa4.48±0.70 (Predicted)
Density1.10±0.1 g/cm³ (Predicted)

The compound exhibits solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which is advantageous for laboratory manipulations and pharmaceutical formulation development . For optimal storage stability, the compound should be desiccated and maintained at temperatures between -20°C and 2-8°C to prevent degradation and maintain its structural integrity over extended periods .

Structural Features and Chemical Identifiers

Beta-Peltoboykinolic acid is structurally classified as a pentacyclic triterpenoid specifically belonging to the oleanane-type triterpenes. Its IUPAC chemical name is (4aR,6aR,6aR,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid . This complex nomenclature reflects the compound's intricate stereochemical configuration that is essential for its biological activity.

Additional chemical identifiers include:

  • SMILES Notation: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C

  • Standard InChIKey: QGOSJBZFTWGWDU-GSXZFILMSA-N

  • Synonyms: 3β-Hydroxyolean-12-en-27-oic acid, 3beta-Hydroxyolean-12-en-27-oic acid, Olean-12-en-27-oic acid, 3-hydroxy-, (3β)-

The polycyclic structure of Beta-Peltoboykinolic acid features a five-ring system with specific stereochemistry at multiple chiral centers. It contains a hydroxyl group at the C-3 position and a carboxylic acid moiety, both of which are important for its biological interactions with target proteins. This structural configuration enables the compound to interact with specific cellular receptors and enzymes involved in various physiological and pathological processes .

Natural Sources and Isolation

Botanical Distribution

Beta-Peltoboykinolic acid has been identified and isolated primarily from Astilbe rubra, a flowering plant belonging to the Saxifragaceae family . This plant has been traditionally used in various ethnopharmacological practices, particularly in Asian countries. The compound is predominantly found in the aerial parts and rhizomes of the plant, which serve as the primary source material for isolation and purification procedures .

Extraction and Isolation Methodology

The isolation of Beta-Peltoboykinolic acid from natural sources involves a multi-step process that typically begins with the collection and preparation of plant material. Recent studies have documented a systematic approach to isolating this compound from Astilbe rubra. The general procedure involves:

  • Initial extraction of plant material (aerial parts and rhizomes) with 70% ethanol.

  • Partitioning of the crude extract with various organic solvents.

  • Activity-guided fractionation of the dichloromethane (CH₂Cl₂) fraction.

  • Further purification through silica gel chromatography.

  • Final isolation using reversed-phase C18 chromatography with different solvent combinations .

This activity-guided isolation approach has proven effective in obtaining pure Beta-Peltoboykinolic acid, which appears as a white solid when isolated. The identity and purity of the isolated compound are typically confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, by comparing the obtained spectral data with previously published values .

Biological Activities

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Beta-Peltoboykinolic acid has demonstrated significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. In vitro studies have established that the compound inhibits PTP1B with an IC50 value of 5.2±0.5 μM . This inhibitory activity is particularly noteworthy as PTP1B is recognized as a potential therapeutic target for diabetes and obesity due to its role in insulin resistance and energy metabolism regulation.

The mechanism of PTP1B inhibition by Beta-Peltoboykinolic acid likely involves interaction with the catalytic site of the enzyme, preventing its dephosphorylation activity on insulin receptor substrates. This inhibition potentially enhances insulin signaling and improves glucose metabolism, suggesting that Beta-Peltoboykinolic acid may have applications in managing metabolic disorders characterized by insulin resistance .

Antifibrotic Properties

One of the most extensively studied biological activities of Beta-Peltoboykinolic acid is its antifibrotic effect, particularly in the context of lung fibrosis. Research has demonstrated that the compound effectively attenuates transforming growth factor-beta 1 (TGF-β1)-induced fibrotic responses in A549 lung epithelial cells .

The antifibrotic activity of Beta-Peltoboykinolic acid is evidenced by its ability to suppress the production of extracellular matrix (ECM) components that contribute to fibrotic tissue formation. Specifically, the compound inhibits the TGF-β1-induced overproduction of type I collagen (COL1) and fibronectin, which are major components of fibrous tissues. This inhibition occurs in a dose-dependent manner, with significant effects observed at concentrations between 5 and 10 μg/mL .

Effects on Epithelial-Mesenchymal Transition

Beta-Peltoboykinolic acid has been shown to effectively inhibit epithelial-mesenchymal transition (EMT), a critical process in fibrosis development. In TGF-β1-stimulated A549 cells, the compound significantly attenuated the morphological changes associated with EMT, including the development of elongated and spindle-like cell shapes .

At the molecular level, Beta-Peltoboykinolic acid modulates the expression of EMT markers in a dose-dependent manner. It prevents the TGF-β1-induced decrease in E-cadherin (epithelial marker) expression while simultaneously inhibiting the increase in N-cadherin and vimentin (mesenchymal markers) expression. These effects were observed at both protein and mRNA levels, indicating that Beta-Peltoboykinolic acid influences both transcriptional and translational processes involved in EMT .

Furthermore, the compound has been found to reduce cell mobility, which is typically enhanced during EMT. This inhibition of cellular migration further supports the compound's potential as an antifibrotic agent, as reduced cell mobility can limit the infiltration of fibroblasts and other cells involved in fibrotic tissue remodeling .

Cytotoxic Activity

This cytotoxic profile may be beneficial for targeting cancer cells but requires careful consideration when developing therapeutic applications to ensure selective toxicity toward pathological cells while sparing normal tissues. Further research is needed to fully characterize the cytotoxic mechanism and selectivity of Beta-Peltoboykinolic acid against various cell types.

Mechanism of Action

Inhibition of TGF-β1/Smad Signaling Pathway

The molecular mechanism underlying the antifibrotic and anti-EMT effects of Beta-Peltoboykinolic acid primarily involves modulation of the TGF-β1/Smad signaling pathway. TGF-β1 is a key driver of fibrosis and EMT, and its effects are mediated largely through the canonical Smad pathway.

Research has demonstrated that Beta-Peltoboykinolic acid interrupts this signaling cascade at multiple levels. The compound prevents the TGF-β1-induced decrease in Smad expression while simultaneously inhibiting the phosphorylation of Smad2. Additionally, it suppresses the expression of Snail, a transcription factor downstream of Smad signaling that plays a central role in promoting EMT by repressing E-cadherin expression .

These inhibitory effects on Smad/Snail signaling provide a mechanistic explanation for the compound's ability to attenuate EMT and suppress extracellular matrix production. By interfering with this canonical pathway, Beta-Peltoboykinolic acid effectively blocks the molecular events that lead to fibrotic tissue remodeling and phenotypic transition of epithelial cells to mesenchymal cells .

Current Research Status and Future Directions

Limitations of Current Research

Despite promising findings, current research on Beta-Peltoboykinolic acid has several limitations that need to be addressed in future studies. Most investigations have been limited to in vitro cellular models, particularly A549 lung epithelial cells, with limited data available from animal models or clinical studies.

The mechanistic understanding of the compound's activities is also incomplete. While its effects on the canonical Smad pathway have been documented, its potential interactions with non-canonical TGF-β1 signaling pathways and other cellular processes require further investigation. Additionally, the relatively narrow therapeutic window observed in cellular studies raises concerns about potential toxicity that needs to be carefully evaluated in more complex biological systems .

Future Research Directions

Several avenues for future research on Beta-Peltoboykinolic acid hold promise for advancing its potential therapeutic applications:

  • Animal model studies are urgently needed to validate the antifibrotic effects observed in cellular models and evaluate the compound's pharmacokinetics, biodistribution, and in vivo toxicity profiles.

  • Structure-activity relationship studies could lead to the development of more potent and selective derivatives with improved therapeutic indices.

  • Combination therapy approaches, exploring potential synergies between Beta-Peltoboykinolic acid and established antifibrotic or antidiabetic agents, could enhance therapeutic outcomes.

  • Investigation of additional biological targets and activities beyond those currently documented could uncover new therapeutic applications for this versatile compound.

  • Development of improved formulation strategies to enhance the bioavailability and targeted delivery of Beta-Peltoboykinolic acid to specific tissues affected by fibrosis or other targeted conditions.

As research on TGF-β signaling inhibitors continues to advance in clinical applications for end-stage cancer and IPF, Beta-Peltoboykinolic acid represents a promising natural compound that could contribute to this therapeutic landscape. Further studies are essential to facilitate its transition from a phytochemical of interest to a potential drug candidate for fibrosis therapy and other applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator